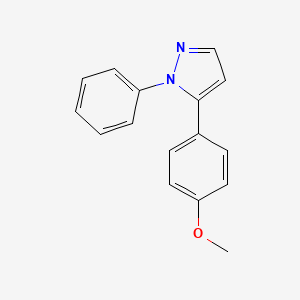

5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

描述

5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole is a pyrazole derivative characterized by a phenyl group at position 1 and a 4-methoxyphenyl substituent at position 5 of the pyrazole ring. The methoxyphenyl group is a critical pharmacophore, influencing electronic properties and binding interactions in biological systems . Pyrazole cores are known for their stability and adaptability in medicinal chemistry, often serving as scaffolds for targeting enzymes like ALOX15 (lipoxygenase) and estrogen receptors (ERα) .

属性

CAS 编号 |

33064-24-3 |

|---|---|

分子式 |

C16H14N2O |

分子量 |

250.29 g/mol |

IUPAC 名称 |

5-(4-methoxyphenyl)-1-phenylpyrazole |

InChI |

InChI=1S/C16H14N2O/c1-19-15-9-7-13(8-10-15)16-11-12-17-18(16)14-5-3-2-4-6-14/h2-12H,1H3 |

InChI 键 |

NGLHBXFISSPJDX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 |

规范 SMILES |

COC1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Fluorinated Pyrazole Derivatives

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (Compound 5) :

- Substituents : Fluorophenyl at position 5, naphthyl at position 3.

- Activity : Exhibits ERα inhibition with a binding affinity of −10.61 kcal/mol and Ki = 16.71 nM, attributed to fluorination enhancing metabolic stability and binding interactions .

- Synthesis : Achieved via oxidative aromatization of pyrazoline precursors in 35% yield, confirmed by FT-IR (absence of aliphatic C-H bonds) and NMR (fluorine-coupled splitting patterns) .

Chlorinated and Trifluoromethyl Derivatives

- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole: Substituents: Chlorophenyl (electron-withdrawing) and trifluoromethyl groups.

Methoxynaphthalenyl-Substituted Pyrazoles

ALOX15 Inhibitors

- Indole and Benzimidazole Analogs: Compound 1 (Indole derivative): IC50 = 0.2 µM against ALOX15; retains specificity for linoleate oxidation. Compound 3 (Benzimidazole derivative): Reduced affinity (IC50 = 1.5 µM) due to CH-to-N substitution but maintains substrate selectivity. Molecular dynamics (MD) simulations show similar allosteric binding modes despite structural differences .

- Comparison with Pyrazoles : The methoxyphenyl group in 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole may mimic the indole/imidazole pharmacophores, but pyrazole’s smaller size could alter binding pocket occupancy.

Estrogen Receptor (ERα) Antagonists

- Fluorinated Pyrazole (Compound 5): Superior binding affinity (−10.61 kcal/mol) compared to non-fluorinated analogs, highlighting fluorine’s role in enhancing π-π stacking and hydrogen bonding .

Computational Insights

- Docking Studies : Fluorinated pyrazoles show deeper penetration into ERα’s hydrophobic cleft compared to methoxy derivatives .

- MD Simulations: For ALOX15 inhibitors, substituent bulkiness (e.g., naphthyl vs. methoxyphenyl) influences catalytic monomer dynamics and substrate alignment .

Data Tables

Table 2: Spectral Data Comparison

准备方法

General Synthetic Route

The classical approach to synthesize 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole involves the condensation of 4-methoxyphenylhydrazine with appropriate β-dicarbonyl compounds or their equivalents, such as 1,3-diketones or 1,3-dicarbonyl esters, to form the pyrazole ring.

- Phenylhydrazine or substituted phenylhydrazines react with β-dicarbonyl compounds under reflux in ethanol or similar solvents.

- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water to form the pyrazole ring.

- This method yields 5-aryl-1-phenyl-1H-pyrazoles with the 4-methoxyphenyl group introduced via the hydrazine derivative.

Example Procedure and Yields

A representative synthesis reported uses phenylhydrazine and 4-methoxyphenyl-substituted diketones or malononitrile derivatives:

This method demonstrates excellent regioselectivity and good to excellent yields (47–93%) depending on substituents and conditions.

Preparation via Pyrazolecarboxaldehyde Intermediates

Multi-step Synthesis Involving Reduction and Oxidation

An alternative route involves the synthesis of pyrazolecarboxaldehydes followed by functional group transformations:

This approach allows for functionalization at specific pyrazole positions and can be adapted for this compound derivatives by choosing appropriate substituents on starting materials.

Microwave-Assisted Pd-Catalyzed Synthesis

Rapid Synthesis Using Microwave Irradiation

A modern, efficient method employs microwave-assisted palladium-catalyzed reactions:

This method is notable for its speed and efficiency, producing pyrazole derivatives with high purity suitable for further functionalization.

One-Pot Synthesis of Pyrazoline Derivatives (Related Compounds)

Though focused on pyrazolines, this method is relevant for understanding related pyrazole synthesis:

This method demonstrates the versatility of hydrazine derivatives in pyrazole ring formation under mild conditions.

Summary Table of Preparation Methods

Research Findings and Notes

- The regioselective synthesis of this compound derivatives is well-established using hydrazine derivatives and activated methylene compounds, with excellent selectivity toward the 5-substituted pyrazole position.

- The use of LiAlH4 reduction followed by PCC oxidation allows for the introduction of aldehyde functionalities on the pyrazole ring, enabling further chemical transformations.

- Microwave-assisted Pd-catalyzed methods significantly reduce reaction times and improve efficiency, suitable for rapid library synthesis of pyrazole derivatives.

- Functional groups such as methoxy on the phenyl ring influence the electronic properties and reactivity of the pyrazole, which can be exploited in agrochemical and pharmaceutical applications.

- Purification typically involves column chromatography using hexane/ethyl acetate mixtures, with melting points and spectroscopic data confirming product identity and purity.

常见问题

Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA undergo cyclization to form pyrazole intermediates, followed by functionalization with methoxyphenyl groups . Another approach involves the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce formyl groups, enabling further derivatization . Key steps include refluxing in ethanol/acetic acid and purification via silica gel chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm) .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in carboxylate derivatives) .

- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks .

Q. What are common pharmacological targets for pyrazole derivatives like this compound?

Pyrazole derivatives often target enzymes such as cyclooxygenase (COX) and carbonic anhydrase isoforms (CAH1, CAH2), implicated in inflammation and cancer. Structural analogs show binding to prostaglandin G/H synthase and carbonic anhydrase active sites via hydrophobic and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) optimize triazole-pyrazole hybrid synthesis?

Click chemistry using CuSO₄/ascorbate enables regioselective triazole formation. For example, 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole reacts with 4-methoxyphenylacetylene in THF/H₂O (1:1) at 50°C for 16 hours, yielding hybrids with 61% efficiency after column chromatography . This method minimizes side reactions and enhances scalability for SAR studies.

Q. How do computational methods like DFT and molecular docking enhance understanding of bioactivity?

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and substituent effects. For 5-methyl-1-phenyl derivatives, methoxy groups increase electron density, enhancing nucleophilic attack susceptibility .

- Molecular Docking: Simulates binding modes to targets like COX-2. Pyrazole rings engage in π-π stacking with Tyr385, while methoxyphenyl groups occupy hydrophobic pockets, explaining inhibitory activity .

Q. What strategies resolve conflicting bioactivity data in pyrazole-based studies?

Discrepancies arise from assay conditions (e.g., cell lines, enzyme isoforms) or structural variations. For example, 4-methoxyphenyl analogs exhibit variable IC₅₀ values against CAH isoforms due to differences in active-site flexibility . Standardized protocols (e.g., consistent enzyme sources) and meta-analyses of substituent effects (logP, steric bulk) are recommended .

Q. How can reaction yield be improved for 5-(4-Methoxyphenyl)-1-phenyl derivatives?

- Catalyst Optimization: Use Pd(OAc)₂/XPhos for Suzuki couplings, achieving >80% yield for aryl boronic acid additions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cyclization .

- Temperature Control: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 16 hours) and minimizes decomposition .

Methodological Considerations

Q. How to analyze substituent effects on electronic properties experimentally?

- Cyclic Voltammetry: Measures redox potentials to assess electron-withdrawing/donating effects. Methoxy groups lower oxidation potentials by ~0.2 V compared to chloro substituents .

- UV-Vis Spectroscopy: Correlates λₘₐₓ shifts with conjugation length; extended conjugation in triazole hybrids increases absorbance at 320–350 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。